1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate and its derivatives have been synthesized and evaluated for various pharmacological activities. These compounds have shown potential in anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008).
Microwave Assisted Synthesis and Antimicrobial Activity
Using microwave-assisted synthesis, various derivatives of this compound have been prepared. These compounds have demonstrated significant antimicrobial activity against bacterial strains like Staphylococcus aureus, Escherichia coli, and antifungal activity against Candida albicans (Mistry & Desai, 2006).
Anticancer Potential
Isoxazole derivatives of similar compounds have shown notable anti-cancer activity against various cancer cell lines, particularly effective against the Colo205 cell line. These compounds work by inducing G2/M cell cycle arrest and activating p53, leading to apoptosis in cancer cells (Kumbhare et al., 2014).
Antioxidant Properties
New derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant properties. Some synthesized compounds exhibited potent antioxidant activity, indicating their potential use in combating oxidative stress-related diseases (Jaishree et al., 2012).
Insecticidal, Antifungal, and Antibacterial Activities
Compounds synthesized from derivatives of this compound have been tested and found effective as insecticidal, antifungal, and antibacterial agents, showing broad-spectrum activity against various strains of bacteria and fungi (Singh et al., 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S/c1-24-14-3-2-4-15-16(14)21-18(26-15)22-8-11(9-22)25-17(23)12-6-5-10(20)7-13(12)19/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLYBNSGBLUNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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